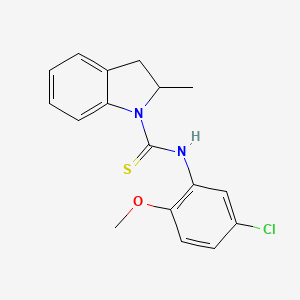![molecular formula C18H21ClN2O3 B4118594 N-(3-chloro-2-methylphenyl)-N'-[1-(2,5-dimethoxyphenyl)ethyl]urea](/img/structure/B4118594.png)
N-(3-chloro-2-methylphenyl)-N'-[1-(2,5-dimethoxyphenyl)ethyl]urea
Übersicht
Beschreibung
N-(3-chloro-2-methylphenyl)-N'-[1-(2,5-dimethoxyphenyl)ethyl]urea, commonly known as CDMU, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields.
Wirkmechanismus
The mechanism of action of CDMU is not fully understood, but it is believed to involve the inhibition of certain enzymes and receptors in the body. In cancer cells, CDMU has been shown to inhibit the activity of the enzyme topoisomerase II, which is involved in DNA replication and cell division. In neurodegenerative diseases, CDMU has been investigated for its ability to modulate the activity of certain receptors in the brain, such as the NMDA receptor.
Biochemical and Physiological Effects
CDMU has been shown to have a range of biochemical and physiological effects in various studies. In cancer cells, CDMU has been shown to induce cell cycle arrest and apoptosis, leading to the inhibition of cell growth and proliferation. In neurodegenerative diseases, CDMU has been investigated for its ability to improve cognitive function and reduce inflammation in the brain. In agriculture, CDMU has been shown to enhance plant growth and increase crop yield by promoting root development and nutrient uptake.
Vorteile Und Einschränkungen Für Laborexperimente
CDMU has several advantages for lab experiments, including its high potency and specificity for certain enzymes and receptors. However, CDMU also has some limitations, such as its potential toxicity and the need for further studies to fully understand its mechanism of action and potential side effects.
Zukünftige Richtungen
There are several future directions for research on CDMU, including:
1. Investigating the potential of CDMU as a treatment for other types of cancer and neurodegenerative diseases.
2. Studying the pharmacokinetics and pharmacodynamics of CDMU to better understand its mechanism of action and potential side effects.
3. Developing new synthesis methods for CDMU that are more efficient and environmentally friendly.
4. Investigating the potential of CDMU as a plant growth regulator and its effects on soil microbiota.
5. Studying the potential of CDMU as a tool for genetic engineering and gene editing.
Conclusion
In conclusion, CDMU is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. It has been extensively studied for its potential as a treatment for cancer and neurodegenerative diseases, as well as its ability to enhance plant growth and increase crop yield. While there are still many unanswered questions about its mechanism of action and potential side effects, CDMU has shown promise as a potent and specific tool for scientific research.
Wissenschaftliche Forschungsanwendungen
CDMU has been extensively studied for its potential applications in various fields, including cancer research, neuropharmacology, and agriculture. In cancer research, CDMU has been shown to inhibit the growth of cancer cells in vitro and in vivo. In neuropharmacology, CDMU has been investigated for its potential as a treatment for neurodegenerative diseases such as Alzheimer's and Parkinson's. In agriculture, CDMU has been studied for its ability to enhance plant growth and increase crop yield.
Eigenschaften
IUPAC Name |
1-(3-chloro-2-methylphenyl)-3-[1-(2,5-dimethoxyphenyl)ethyl]urea | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21ClN2O3/c1-11-15(19)6-5-7-16(11)21-18(22)20-12(2)14-10-13(23-3)8-9-17(14)24-4/h5-10,12H,1-4H3,(H2,20,21,22) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MZSAOFSDKBULGX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC=C1Cl)NC(=O)NC(C)C2=C(C=CC(=C2)OC)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21ClN2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(3-Chloro-2-methylphenyl)-3-[1-(2,5-dimethoxyphenyl)ethyl]urea | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



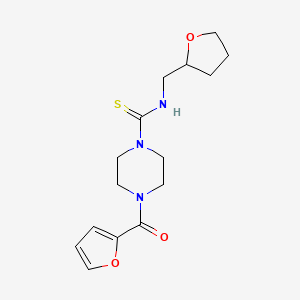
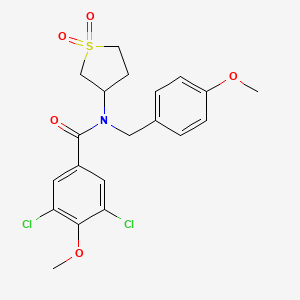
![methyl 2-({[4-(2-ethoxyphenyl)-1-piperazinyl]carbonothioyl}amino)-5-ethyl-3-thiophenecarboxylate](/img/structure/B4118529.png)
![N-(4-sec-butylphenyl)-N'-[3-nitro-5-(2,2,3,3-tetrafluoropropoxy)phenyl]thiourea](/img/structure/B4118538.png)

![N-(5-chloro-2-methoxyphenyl)-N'-[1-(4-methoxyphenyl)ethyl]thiourea](/img/structure/B4118549.png)
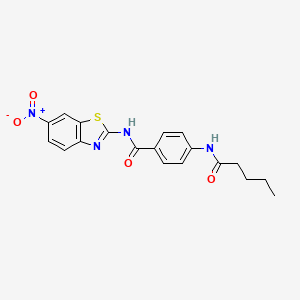
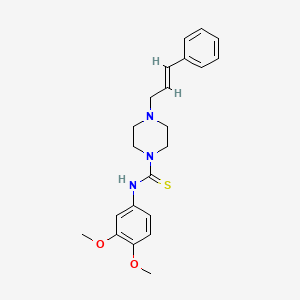

![N-[(5-chloro-1,3-dimethyl-1H-pyrazol-4-yl)methyl]-N-(3-phenylprop-2-yn-1-yl)prop-2-en-1-amine](/img/structure/B4118577.png)

![2-[(4-bromophenyl)acetyl]-N-(4-nitrophenyl)hydrazinecarboxamide](/img/structure/B4118589.png)
![3-methyl-4-{[3-oxo-3-(2-thienyl)-1-propen-1-yl]amino}benzoic acid](/img/structure/B4118596.png)
